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molecular formula C9H7BrO2 B7764892 2-Bromocinnamic acid CAS No. 20595-39-5

2-Bromocinnamic acid

Cat. No. B7764892
M. Wt: 227.05 g/mol
InChI Key: OMHDOOAFLCMRFX-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211197B1

Procedure details

A mixture containing 2-bromocinnamic acid (250 mg, 1.10 mmol), the product of step 1 (271 mg, 1.1 equiv.), Pd(OAc)2 (8 mg, 0.03 equiv.), LiCl (47 mg, 1 equiv.), LiOAc (280 mg, 2.5 equiv.) and Bu4NCl (611 mg, 2 equiv.) in DMF (2 ml) was degassed and heated to 100 C. o.n. 0.5 N HCl was then added and the product was extracted in EtOAc, washed with 0.5 N HCl, dried over Na2SO4 and concentrated to dryness. Recrystallization from ether:hexane afforded the title product as a white solid. Yield: 251 mg, 62%.
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
271 mg
Type
reactant
Reaction Step Two
Name
Quantity
47 mg
Type
reactant
Reaction Step Two
Name
LiOAc
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
611 mg
Type
catalyst
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
8 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6](O)=O.[Li+].[Cl-].[Li][O:16][C:17]([CH3:19])=O.Cl>[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH2:4]([C:3]1[CH:9]=[CH:10][CH:11]=[CH:12][C:2]=1[O:16][CH2:17][C:19]1[CH:11]=[CH:12][CH:2]=[CH:3][CH:4]=1)[CH:5]=[CH2:6] |f:1.2,5.6,8.9.10|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrC1=C(C=CC(=O)O)C=CC=C1
Step Two
Name
product
Quantity
271 mg
Type
reactant
Smiles
Name
Quantity
47 mg
Type
reactant
Smiles
[Li+].[Cl-]
Name
LiOAc
Quantity
280 mg
Type
reactant
Smiles
[Li]OC(=O)C
Name
Quantity
611 mg
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
8 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 100 C
EXTRACTION
Type
EXTRACTION
Details
the product was extracted in EtOAc
WASH
Type
WASH
Details
washed with 0.5 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallization from ether

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(C=CC=C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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